GABA Aminotransferase: Reversible Noncompetitive Inhibition Versus Irreversible Mechanism‑Based Inactivation
In the same study using purified porcine brain γ‑aminobutyric acid aminotransferase (GABA‑AT), the compound (S,E)-4-amino-5-fluoropent-2-enoic acid (6) exhibited time-dependent, saturable irreversible inactivation with a partition ratio of 5:1 (five molecules of 6 required per inactivation event) and no enzyme activity recovery upon dialysis [1]. By contrast, 3-(1-aminocyclopropyl)-2-propenoic acid — designed as the cyclopropyl derivative of the proposed inactivation intermediate — behaved as a pure noncompetitive inhibitor and did not inactivate the enzyme [1]. This directly demonstrates that the cyclopropyl substitution abolishes the mechanism‑based inactivation property while retaining active‑site affinity, a critical differentiation for applications requiring reversible GABA‑AT modulation rather than permanent enzyme knockout.
| Evidence Dimension | Enzyme inactivation mechanism and reversibility on porcine brain GABA‑AT |
|---|---|
| Target Compound Data | Noncompetitive inhibitor; no enzyme inactivation; activity fully reversible |
| Comparator Or Baseline | (S,E)-4-Amino-5-fluoropent-2-enoic acid: mechanism‑based irreversible inactivator; partition ratio 5:1; no activity return upon dialysis |
| Quantified Difference | Qualitative mechanistic switch: irreversible inactivator → reversible noncompetitive inhibitor upon cyclopropyl substitution |
| Conditions | Purified porcine brain GABA‑AT; standard spectrophotometric activity assay; dialysis for reversibility assessment; Silverman et al., J Med Chem 1986 |
Why This Matters
Investigators requiring reversible GABA‑AT modulation without permanent enzyme depletion must select 3‑ACPPA over fluorinated analogs that cause irreversible inactivation.
- [1] Silverman RB, Durkee SC, Invergo BJ. Inactivation of γ-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid and effect on the enzyme of (E)-3-(1-aminocyclopropyl)-2-propenoic acid. J Med Chem. 1986;29(10):1840–1846. View Source
